REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([F:10])[C:8]=1[F:9])[NH2:5].[N:11]([O-])=O.[Na+].[F:15][B-:16]([F:19])([F:18])[F:17].[H+]>O>[F:15][B-:16]([F:19])([F:18])[F:17].[F:1][C:2]1[CH:3]=[C:4]([N+:5]#[N:11])[CH:6]=[C:7]([F:10])[C:8]=1[F:9] |f:1.2,3.4,6.7|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=C(C1F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered off
|
Type
|
WASH
|
Details
|
washed with cold diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying under reduced pressure, 2.91 g (11.8 mmol; 87% of theory) of the title compound
|
Type
|
CUSTOM
|
Details
|
were obtained in the form of a colorless powder
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
F[B-](F)(F)F.FC=1C=C(C=C(C1F)F)[N+]#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |